molecular formula C9H5ClO3 B2689196 4-chloro-7-hydroxy-2H-chromen-2-one CAS No. 848939-31-1

4-chloro-7-hydroxy-2H-chromen-2-one

Cat. No.: B2689196
CAS No.: 848939-31-1
M. Wt: 196.59
InChI Key: MOFQRCFWIYGXAM-UHFFFAOYSA-N
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Description

4-Chloro-7-hydroxy-2H-chromen-2-one is a chemical compound with the CAS Number: 848939-31-1 . It has a molecular weight of 196.59 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5ClO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, hydroxy, and chromen-2-one groups .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

4-Chloro-7-hydroxy-2H-chromen-2-one has been utilized in the synthesis and characterization of various compounds. For instance, it has been used in the synthesis of novel polystyrene-supported TBD catalysts for the Michael addition, contributing to the synthesis of Warfarin and its analogues (Alonzi et al., 2014). Additionally, microwave-assisted synthesis of novel 2H-Chromene derivatives bearing Phenylthiazolidinones has also been reported, showcasing its role in producing compounds with remarkable antimicrobial activity (El Azab, Youssef, & Amin, 2014).

Biological Activity Assessment

The compound is instrumental in assessing biological activities of synthesized derivatives. A study synthesized and evaluated the antibacterial activity of coumarine derivatives from this compound, demonstrating bacteriostatic and bactericidal properties (Behrami & Vaso, 2017). Another study synthesized coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, including mixed ligand complexes, and assessed their antimicrobial and cytotoxic activities, revealing potential medical applications (Aiyelabola et al., 2017).

Catalysis and Synthesis Methods

This compound plays a significant role in catalysis and synthesis methods. It has been used in the efficient one-pot synthesis of 4 Hydroxy-2H Chromene under solvent-free conditions using ZnO NP and mesoporous aluminosilicate catalysts (Mahato et al., 2021). Also, its derivatives have been synthesized using ultrasound irradiation, demonstrating high yields and shorter reaction times (Wang Huiyana, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

4-chloro-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFQRCFWIYGXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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